3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S/c1-21-15-14(19-20-21)16(18-10-17-15)22-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUMCYRYPBQWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC4=CC=CC=C43)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-amino-5-mercapto-1,2,4-triazole with formamide can yield the triazolopyrimidine core.
Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the triazolopyrimidine core with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The final step is the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting key enzymes or modulating receptor activity. The presence of the triazolopyrimidine core allows for strong binding interactions with these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
Research Implications
- Selectivity : The naphthalen-1-ylmethylthio group may reduce off-target effects compared to VAS2870’s benzoxazolylthio .
- Therapeutic Potential: Antiviral/antitumor activities of triazolopyrimidines correlate with substituent bulk and electronic properties .
- Optimization : Introducing polar groups (e.g., piperazine) or fluorine could balance lipophilicity and solubility .
Biological Activity
3-Methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a triazolopyrimidine core linked to a naphthalene moiety via a thioether bond, which influences its chemical properties and biological interactions.
- Molecular Formula: CHNS
- Molecular Weight: 307.4 g/mol
- CAS Number: 1058231-81-4
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. This inhibition disrupts various cellular signaling pathways crucial for cell growth, differentiation, and migration. The compound's interaction with these targets can lead to significant effects on cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit notable anticancer properties. For instance:
- In vitro Studies: The compound has shown antiproliferative effects against various cancer cell lines, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In one study, derivatives exhibited IC values ranging from 0.53 μM to 13.1 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Mechanistic Insights
The anticancer activity is largely attributed to the compound's ability to induce apoptosis and cell cycle arrest in the G2/M phase. This is facilitated through the modulation of key signaling pathways such as the ERK pathway, leading to decreased phosphorylation of ERK1/2 and other related proteins . Furthermore, studies indicate that the compound can inhibit lysine-specific demethylase 1 (LSD1), which is implicated in tumor progression .
Case Studies
Several studies have explored the biological activity of triazolo[4,5-d]pyrimidine derivatives:
- LSD1 Inhibition: A study reported that a related compound significantly inhibited LSD1 activity with an IC of 0.564 μM in MGC-803 cells, leading to reduced cell migration and proliferation .
- Cell Cycle Effects: Research indicated that treatment with these compounds could lead to G2/M phase arrest in cancer cells, suggesting potential as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
